molecular formula C10H16B2O6 B14447731 2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one CAS No. 74128-60-2

2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one

Cat. No.: B14447731
CAS No.: 74128-60-2
M. Wt: 253.9 g/mol
InChI Key: LPYHPZUDOCFICR-UHFFFAOYSA-N
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Description

2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one is a complex organic compound that features a unique structure incorporating both boron and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one typically involves the following steps:

    Formation of the Dioxaborolane Ring: This step involves the reaction of ethyl boronic acid with a diol to form the dioxaborolane ring. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum under an inert atmosphere.

    Cyclization: The intermediate product from the first step undergoes cyclization to form the furodioxaborolane structure. This step may require specific reaction conditions such as elevated temperatures and the presence of a base to facilitate the cyclization process.

    Functionalization: The final step involves the introduction of the ethyl groups at specific positions on the molecule. This can be achieved through various organic reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions, often requiring a catalyst or base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.

    Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one involves its interaction with various molecular targets and pathways. The boron atoms in the compound can form stable complexes with other molecules, facilitating various chemical reactions. The compound’s unique structure allows it to act as a catalyst or intermediate in organic synthesis, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to form stable boron-oxygen bonds and participate in various organic reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

74128-60-2

Molecular Formula

C10H16B2O6

Molecular Weight

253.9 g/mol

IUPAC Name

2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one

InChI

InChI=1S/C10H16B2O6/c1-3-11-14-5-6(16-11)7-8-9(10(13)15-7)18-12(4-2)17-8/h6-9H,3-5H2,1-2H3

InChI Key

LPYHPZUDOCFICR-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)C2C3C(C(=O)O2)OB(O3)CC)CC

Origin of Product

United States

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